Cas no 6576-06-3 (1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one)

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is a versatile organic compound featuring both a methoxyphenyl and pyridinyl moiety, making it a valuable intermediate in pharmaceutical and chemical synthesis. Its structure allows for further functionalization, enabling applications in the development of bioactive molecules, particularly in medicinal chemistry. The presence of the pyridine ring enhances its potential as a ligand in coordination chemistry or as a building block for heterocyclic compounds. The methoxy group contributes to its solubility and reactivity in various organic transformations. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial processes. Its well-defined structure facilitates precise synthetic modifications for targeted applications.
1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one structure
6576-06-3 structure
Product name:1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
CAS No:6576-06-3
MF:C14H13NO2
MW:227.258523702621
MDL:MFCD04037140
CID:962503
PubChem ID:10082453

1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-METHOXY-PHENYL)-2-PYRIDIN-4-YL-ETHANONE
    • 1-(4-METHOXYPHENYL)-2-PYRIDIN-4-YL-ETHANONE
    • 1-(4-methoxyphenyl)-2-(4-pyridyl)ethanone
    • 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethanone
    • 2-(4-pyridyl)-4'-methoxyacetophenone
    • 4-(4-Methoxyphenacyl)-pyridin
    • 4'-methoxy-2-(4-pyridinyl)acetophenone
    • 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
    • 1-(4-methoxyphenyl)-2-pyridin-4-ylethanone
    • 2-(4-pyridyl)-4'-methoxyaceto-phenone
    • DTXSID90435342
    • EN300-208090
    • AB16986
    • Z992409856
    • FQOSOMYMMDPZAA-UHFFFAOYSA-N
    • DB-073663
    • SCHEMBL2522956
    • 1-(4-METHOXYPHENYL)-2-(4-PYRIDINYL)-ETHANONE
    • CS-0239234
    • 6576-06-3
    • AKOS005208352
    • MDL: MFCD04037140
    • Inchi: InChI=1S/C14H13NO2/c1-17-13-4-2-12(3-5-13)14(16)10-11-6-8-15-9-7-11/h2-9H,10H2,1H3
    • InChI Key: FQOSOMYMMDPZAA-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2

Computed Properties

  • Exact Mass: 227.09500
  • Monoisotopic Mass: 227.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 2.1

Experimental Properties

  • PSA: 39.19000
  • LogP: 2.51560

1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one Security Information

1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-208090-5.0g
1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
6576-06-3 95.0%
5.0g
$1039.0 2025-02-20
Enamine
EN300-208090-10.0g
1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
6576-06-3 95.0%
10.0g
$1930.0 2025-02-20
Advanced ChemBlocks
P36781-5G
1-(4-Methoxyphenyl)-2-(4-pyridinyl)-ethanone
6576-06-3 95%
5g
$1045 2024-05-21
1PlusChem
1P00FD15-50mg
1-(4-METHOXY-PHENYL)-2-PYRIDIN-4-YL-ETHANONE
6576-06-3 95%
50mg
$121.00 2025-03-14
1PlusChem
1P00FD15-100mg
1-(4-METHOXY-PHENYL)-2-PYRIDIN-4-YL-ETHANONE
6576-06-3 95%
100mg
$161.00 2025-03-14
1PlusChem
1P00FD15-1g
1-(4-METHOXY-PHENYL)-2-PYRIDIN-4-YL-ETHANONE
6576-06-3 95%
1g
$462.00 2025-02-27
A2B Chem LLC
AH15929-5g
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
6576-06-3 95%
5g
$1129.00 2024-04-19
Aaron
AR00FD9H-100mg
1-(4-METHOXY-PHENYL)-2-PYRIDIN-4-YL-ETHANONE
6576-06-3 95%
100mg
$181.00 2025-03-21
Aaron
AR00FD9H-10g
1-(4-METHOXY-PHENYL)-2-PYRIDIN-4-YL-ETHANONE
6576-06-3 95%
10g
$2679.00 2023-12-13
A2B Chem LLC
AH15929-50mg
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
6576-06-3 95%
50mg
$117.00 2024-04-19

Additional information on 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one

Research Brief on 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one (CAS: 6576-06-3): Recent Advances and Applications

The compound 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one (CAS: 6576-06-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the development of novel bioactive molecules, particularly in the context of kinase inhibition and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one, emphasizing its scalability and purity for industrial applications. The researchers utilized a Pd-catalyzed cross-coupling reaction to achieve high yields (up to 85%) under mild conditions, which is a significant improvement over traditional methods. This advancement is critical for ensuring the compound's availability for further pharmacological testing and development.

In terms of biological activity, recent in vitro studies have demonstrated that 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one exhibits promising inhibitory effects on specific protein kinases involved in inflammatory pathways. A 2024 preprint from BioRxiv reported that the compound reduced pro-inflammatory cytokine production by 40-60% in macrophage cell lines, suggesting its potential as an anti-inflammatory agent. These findings are particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, computational modeling studies have provided insights into the molecular interactions of 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one with its biological targets. A recent Nature Communications article (2024) employed molecular docking and dynamics simulations to identify the compound's binding affinity for the ATP-binding site of p38 MAP kinase, a key regulator of inflammation. These simulations revealed a stable binding conformation, supporting the compound's potential as a kinase inhibitor.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one. A 2023 review in Drug Discovery Today highlighted the need for further structural modifications to improve its metabolic stability and oral bioavailability. Ongoing research is exploring derivatives of the compound to address these limitations while retaining its biological activity.

In conclusion, 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one (CAS: 6576-06-3) represents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and kinase modulation. Recent advancements in its synthesis and biological evaluation underscore its potential, though further optimization and preclinical studies are warranted to fully realize its therapeutic value.

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